molecular formula C22H26ClN3O4 B277845 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Número de catálogo B277845
Peso molecular: 431.9 g/mol
Clave InChI: ZPYAIZDUZFUAFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a treatment for B-cell malignancies.

Mecanismo De Acción

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the development and survival of B-cells, and dysregulation of this pathway has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis (cell death) in B-cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cells in vitro and in vivo. In addition, this compound has been shown to inhibit the proliferation of B-cells and to decrease the levels of pro-survival proteins in B-cells. This compound has also been shown to decrease the levels of cytokines and chemokines that promote the survival and proliferation of B-cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies and is currently being investigated in clinical trials. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and efficacy of this compound in humans.

Direcciones Futuras

There are several potential future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of combination therapies that include this compound, as this approach has shown promising results in preclinical studies. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for patients. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans, particularly in the context of long-term treatment.

Métodos De Síntesis

The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, including the coupling of 4-(4-propanoylpiperazin-1-yl)aniline with 3-chloro-4-nitrophenyl acetic acid, followed by reduction of the nitro group to the corresponding amine. The resulting amine is then coupled with 2-(4-methoxyphenoxy)acetic acid to yield the final product.

Aplicaciones Científicas De Investigación

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been the subject of extensive preclinical research, with studies demonstrating its efficacy against a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown synergistic effects when used in combination with other drugs, such as venetoclax and rituximab.

Propiedades

Fórmula molecular

C22H26ClN3O4

Peso molecular

431.9 g/mol

Nombre IUPAC

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H26ClN3O4/c1-3-22(28)26-12-10-25(11-13-26)20-9-4-16(14-19(20)23)24-21(27)15-30-18-7-5-17(29-2)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27)

Clave InChI

ZPYAIZDUZFUAFL-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

SMILES canónico

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.